molecular formula C11H9NO3 B096848 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 18471-99-3

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B096848
CAS RN: 18471-99-3
M. Wt: 203.19 g/mol
InChI Key: WBHKMAPRABNYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core structure with a carboxylic acid functional group at the third position and a ketone at the fourth position. The methyl group at the first position indicates a substitution that could potentially affect the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include aminolysis, esterification, and heterocyclization. For example, the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives involves aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification with diazomethane and Dieckmann condensation . Similarly, substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids can be synthesized and have shown potent antibacterial activity against various bacteria . These methods highlight the versatility of quinoline derivatives in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyridine ring. The substitution patterns on the quinoline core, such as the methyl group at the 1-position or the carboxylic acid at the 3-position, can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. X-ray structural analysis has been used to determine the precise molecular structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including those induced by thionyl chloride. For instance, 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids can be converted to thieno[3,4-b]quinoline derivatives in a reaction with thionyl chloride, which involves chlorination, sulfur incorporation, and the formation of a new five-membered ring . These reactions demonstrate the reactivity of the quinoline nucleus and its potential for generating diverse heterocyclic compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxylic acid and ketone can affect the compound's acidity, ability to form hydrogen bonds, and reactivity in chemical transformations. The antibacterial activity of certain quinoline derivatives suggests that these compounds can interact with biological systems, which is likely related to their chemical properties . Additionally, the potential diuretic activity of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides indicates that the structural features of these molecules can be fine-tuned to target specific physiological pathways .

Scientific Research Applications

Antibacterial Applications

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been extensively studied for their antibacterial properties. For instance, certain derivatives have demonstrated potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto et al., 1990). Another study found that similar compounds, specifically 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6- fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, exhibit highly potent antibacterial activity against both types of bacteria (Miyamoto et al., 1990).

Anticancer Activity

Research has also been conducted on the anticancer properties of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. A study synthesized new derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line, with several compounds showing significant activity (Gaber et al., 2021).

Radiosynthesis for SPECT Studies

The compound has also been utilized in the synthesis of radiolabeled derivatives for Single Photon Emission Computed Tomography (SPECT) studies, particularly for N-methyl-D-aspartate receptor studies in the human brain (Dumont & Slegers, 1996).

Chemical Synthesis and Analysis

Several studies have focused on the chemical synthesis and structural analysis of various derivatives of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. For example, research into the hydrolysis of the nitrile moiety in a related compound led to insights into the chemical shifts and bonding interactions of these compounds (Basafa et al., 2021).

Potential Diuretic Properties

Some derivatives of this compound have been synthesized and studied for their potential diuretic properties. Investigations into the urinary function of the kidney suggested a possible relationship between the structure of these compounds and diuretic activity (Ukrainets et al., 2008).

properties

IUPAC Name

1-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-8(11(14)15)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHKMAPRABNYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352143
Record name 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

18471-99-3
Record name 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Citations

For This Compound
23
Citations
M Sato, H Kawakami, T Motomura… - Journal of medicinal …, 2009 - ACS Publications
Human immunodeficiency virus type 1 (HIV-1) integrase is a crucial target for antiretroviral drugs, and several keto−enol acid class (often referred to as diketo acid class) inhibitors have …
Number of citations: 148 pubs.acs.org
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
Quinolinone-3-carboxamide 1, a novel CFTR potentiator, was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. Extensive …
Number of citations: 104 pubs.acs.org
F Mesiti, A Maruca, V Silva, R Rocca… - European Journal of …, 2021 - Elsevier
4-Oxoquinoline derivatives have been often used in drug discovery programs due to their pharmacological properties. Inspired on chromone and 4-oxoquinoline chemical structure …
Number of citations: 9 www.sciencedirect.com
AD Samira Basafa, SA Beyramabadi, M Pordel - 2020 - researchgate.net
Nitrile moiety in heterocyclic compounds is readily available from many simple, straightforward, and cost-effective synthetic methods and can be converted into a range of diverse …
Number of citations: 2 www.researchgate.net
O Tabarrini, S Massari, D Daelemans… - Journal of medicinal …, 2008 - ACS Publications
On the basis of our recent findings that 6-aminoquinolones inhibit the HIV Tat-mediated transactivation, we have designed a broad series of derivatives identifying novel potent agents …
Number of citations: 86 pubs.acs.org
SK Dixit, N Mishra, M Sharma, S Singh… - European journal of …, 2012 - Elsevier
Fluoroquinolone analogs were synthesized by simple alkylation followed by click chemistry and evaluated for their antimalarial in vitro against chloroquine sensitive strain of …
Number of citations: 67 www.sciencedirect.com
O Tabarrini, M Stevens, V Cecchetti… - Journal of medicinal …, 2004 - ACS Publications
We have recently discovered that 6-aminoquinolone derivatives could be valid leads for the development of new anti-HIV agents because of their new and diversified mode of action. In …
Number of citations: 62 pubs.acs.org
E Contreras‐García, D Martínez‐López… - European Journal of …, 2017 - Wiley Online Library
A series of photoswitchable compounds based on the antibiotics nalidixic acid and ciprofloxacin has been designed and prepared. Different photoactive moieties have been used as …
S Massari, D Daelemans, G Manfroni, S Sabatini… - Bioorganic & medicinal …, 2009 - Elsevier
The 6-desfluoroquinolones which have been developed by our group represent a promising class of compounds for the treatment of HIV infection since they act on transcriptional …
Number of citations: 61 www.sciencedirect.com
YA Al-Soud, NA Al-Masoudi - Journal of the Brazilian Chemical …, 2003 - SciELO Brasil
Reaction of the quinolones 6-8 with hydrazine afforded the hydrazide 9-11 in moderate yields. Condensation of 9 and 11 with CS2 /KOH furnished the potassium salts 13 and 14, …
Number of citations: 45 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.